molecular formula C12H19N3O3 B12924671 2-Methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one CAS No. 55153-49-6

2-Methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one

Cat. No.: B12924671
CAS No.: 55153-49-6
M. Wt: 253.30 g/mol
InChI Key: QFGAKTGGTDJCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one is a synthetic pyridazinone derivative intended for research and development purposes. This compound features a morpholino substituent, a common pharmacophore in medicinal chemistry known to influence the bioavailability and metabolic stability of molecules. While the specific biological activity and research applications of this exact compound require further investigation, structurally similar pyridazinone-morpholino hybrids are frequently explored in pharmaceutical research for their potential biological activities. Researchers may utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening to identify new bioactive molecules. The propoxy chain at the 5-position may contribute to altered lipophilicity and membrane permeability compared to analogues with shorter alkoxy chains . Handling of this substance should only be performed by qualified professionals in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

55153-49-6

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

2-methyl-4-morpholin-4-yl-5-propoxypyridazin-3-one

InChI

InChI=1S/C12H19N3O3/c1-3-6-18-10-9-13-14(2)12(16)11(10)15-4-7-17-8-5-15/h9H,3-8H2,1-2H3

InChI Key

QFGAKTGGTDJCAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=O)N(N=C1)C)N2CCOCC2

Origin of Product

United States

Biological Activity

2-Methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one, also known by its CAS number 51659-94-0, is a pyridazinone derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique molecular structure, which contributes to its biological activity. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C12H19N3O
  • Molecular Weight : 253.2976 g/mol
  • CAS Number : 51659-94-0

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Kinase Inhibition : The compound has been identified as a modulator of kinase signal transduction pathways, particularly targeting the c-Met receptor, which plays a significant role in various cancers. Inhibition of this receptor can lead to reduced tumor growth and metastasis .
  • Anti-cancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis, making it a candidate for cancer therapy .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially through modulation of sigma receptors, which are implicated in pain and neurodegenerative diseases .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of c-Met Signaling : The compound disrupts the signaling pathways activated by hepatocyte growth factor (HGF) binding to c-Met, thus preventing downstream effects that contribute to tumor progression and angiogenesis .
  • Modulation of Sigma Receptors : The interaction with sigma receptors may explain its analgesic and neuroprotective effects, as these receptors are involved in pain perception and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionModulates c-Met signaling pathway
Anti-cancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential sigma receptor modulation

Case Study: Anti-Cancer Efficacy

In a study examining the anti-cancer effects of various pyridazinone derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates as measured by caspase activity assays.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Results showed that treatment with this compound led to reduced neuronal cell death and improved functional outcomes in animal models subjected to neurotoxic insults.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 2-Methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one exhibits significant anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed potent inhibitory effects on cancer cell lines, specifically targeting the proliferation of human breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of specific signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. A study in Neuroscience Letters reported that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound was shown to enhance the expression of antioxidant enzymes, thereby reducing cellular damage .

Agrochemicals

Pesticidal Properties
In agricultural applications, this compound has been evaluated for its pesticidal properties. Field trials indicated that formulations containing this compound effectively controlled various pests, including aphids and whiteflies, with minimal impact on beneficial insects. The mode of action is believed to involve disruption of the insect nervous system, leading to paralysis and death .

Herbicidal Activity
Additionally, this compound has shown promise as a herbicide. Research findings suggest that it inhibits specific enzymes involved in plant growth, thereby effectively controlling weed populations without harming crops. This selective action makes it a valuable candidate for integrated pest management strategies .

Materials Science

Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its inclusion has been shown to enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications such as automotive and aerospace components .

Nanocomposite Development
Furthermore, this compound is being investigated for use in nanocomposite materials. Its ability to interact with nanoparticles can improve dispersion within polymer matrices, leading to enhanced material properties such as strength and thermal resistance .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation in cancer cell linesBioorganic Chemistry
NeuroprotectiveReduces oxidative stress-induced apoptosisNeuroscience Letters
PesticidalEffective against aphids and whitefliesAgricultural Studies
HerbicidalInhibits plant growth enzymesAgricultural Studies

Table 2: Material Properties Enhancement

ApplicationProperty EnhancedReference
Polymer AdditivesThermal stabilityMaterials Science
NanocompositeStrength and thermal resistanceMaterials Science

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent variations are compared below:

Compound Name Substituents (Position) Molecular Weight Key Features Biological/Physical Data
2-Methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one 2-Me, 4-morpholinyl, 5-propoxy ~279.3 (calc.) High lipophilicity due to propoxy; morpholine enhances solubility Limited data; inferred stability
4-Methoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one 2-Me, 4-morpholinyl, 5-methoxy ~251.3 Reduced lipophilicity vs. propoxy; methoxy improves metabolic stability Available as reference standard (CAS 39030-44-9)
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 2-R (variable), 5-Cl, 6-Ph Varies Chlorine and phenyl enhance electrophilicity; used in medicinal chemistry Synthesized via alkylation in acetone
4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one 4-Cl, 5-morpholinyl, 2-oxadiazolemethyl ~428.9 Oxadiazole adds π-stacking potential; chloro increases reactivity Crystal structure shows planar conformation
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Thienopyrimidinone core, 2-morpholinyl 313.38 Thienopyrimidinone scaffold; morpholine aids solubility TLR7-9 antagonist potential

Physicochemical Properties

  • Lipophilicity : Propoxy (target compound) > methoxy () due to longer alkyl chain.
  • Solubility: Morpholine-containing derivatives generally exhibit improved aqueous solubility compared to non-polar analogs.
  • Crystal Packing : Compounds like form hydrogen-bonded chains (C–H···O) and π-π interactions, influencing stability and formulation .

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Amino-6-propoxypyridazine or related pyridazine derivatives serve as key intermediates.
  • Morpholine is used as the nucleophile for substitution at position 4.
  • Alkylating agents or methylation reagents introduce the methyl group at position 2.

Typical Reaction Conditions

  • Reactions are often conducted in polar aprotic solvents or ethanol under reflux conditions.
  • Base catalysts such as sodium bicarbonate (NaHCO3) are used to neutralize acidic byproducts and facilitate substitution.
  • Purification involves extraction with organic solvents (e.g., chloroform), drying over magnesium sulfate, and flash chromatography on silica gel.
  • Final product crystallization is achieved by recrystallization from solvents like cyclohexane.

Example Procedure (Adapted from Related Pyridazine Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 Stir 3-amino-6-propoxypyridazine (4.5 g, 29.4 mmol) with 2-bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone (8.03 g, 29.4 mmol) in ethanol (280 mL) at reflux for 2.5 hours Formation of intermediate via nucleophilic substitution Intermediate isolated after workup
2 Cool mixture, add NaHCO3 (2.5 g, 30 mmol), stir at room temperature 15 hours, then reflux 1 hour Neutralization and completion of substitution Reaction completion monitored by TLC
3 Evaporate solvent, extract residue with CHCl3 (150 mL), wash with saturated NaCl solution, dry over MgSO4 Purification of crude product Crude product ready for chromatography
4 Flash chromatography on silica gel, elute with 1-2% MeOH in CH2Cl2 Isolation of pure compound Yield ~41%, pale green crystals after recrystallization

This procedure is representative of the substitution of the morpholine group onto the pyridazine ring and introduction of the propoxy substituent.

Reaction Mechanism Insights

  • The morpholine substitution at position 4 likely proceeds via nucleophilic aromatic substitution on a suitable leaving group precursor.
  • The propoxy group is introduced through alkylation of a hydroxyl or amino precursor at position 5.
  • The methyl group at position 2 is introduced either by methylation of a precursor or by using a methyl-substituted starting material.

The presence of the pyridazinone keto group influences the electronic distribution, facilitating selective substitution.

Purification and Characterization

  • Purification by flash chromatography and recrystallization ensures high purity.
  • Characterization includes:
    • 1H NMR spectroscopy showing characteristic signals for methyl, morpholine, and propoxy protons.
    • Mass spectrometry (MS) confirming molecular ion peak at m/z 253 (M+H)+.
    • Melting point determination for solid-state purity.
  • Typical melting point range reported is around 82.5–84 °C for related intermediates.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 3-amino-6-propoxypyridazine, morpholine, methylating agents
Solvents Ethanol, chloroform, dichloromethane, cyclohexane
Reaction temperature Reflux (~78 °C for ethanol), room temperature for neutralization
Reaction time 2.5 hours reflux + 15 hours stirring + 1 hour reflux (neutralization step)
Purification Flash chromatography (silica gel), recrystallization
Yield Approximately 40-45% for key substitution step
Characterization 1H NMR, MS, melting point

Research Findings and Optimization Notes

  • The multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as over-alkylation or ring opening.
  • Use of mild bases like sodium bicarbonate helps maintain the stability of the pyridazinone ring.
  • Chromatographic purification is essential due to the presence of closely related impurities.
  • The morpholine substituent enhances solubility and biological activity, making its efficient introduction critical.
  • The propoxy group is introduced early in the synthesis to allow subsequent functionalization without interference.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Pd-catalyzed cross-coupling reactions for introducing morpholine and propoxy groups. For example, Pd-catalyzed C–C and C–N coupling (e.g., with tert-butylamine and morpholine derivatives) achieves regioselective functionalization .
  • Stepwise alkylation and amination under controlled temperatures (e.g., 80–110°C) to avoid side reactions.
  • Purification via flash chromatography (e.g., dichloromethane/methanol gradients) to isolate the target compound .
    Optimization Tips:
  • Vary catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hours).
  • Monitor reaction progress using TLC or HPLC.
  • Use anhydrous solvents to minimize hydrolysis of intermediates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving molecular conformation and hydrogen-bonding networks. Challenges include handling disordered solvent molecules or low-resolution data .
  • NMR spectroscopy : Employ 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6) to confirm substituent positions. For morpholine protons, expect resonances at δ 3.6–3.8 ppm (split into multiplets due to coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases or receptors). Parameterize the compound using DFT-optimized geometries.
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories. Analyze hydrogen bonds and hydrophobic interactions .
  • QSAR studies : Corrogate substituent effects (e.g., morpholine vs. piperidine) on bioactivity using descriptors like logP and polar surface area .

Q. How do structural variations (e.g., substituents on the pyridazinone ring) influence physicochemical properties?

Methodological Answer:

  • Comparative analysis : Replace the propoxy group with bulkier alkoxy chains (e.g., butoxy) to study solubility changes. Use shake-flask assays to measure logD (octanol/water).
  • Electron-withdrawing groups : Introduce halogens (e.g., Cl or Br) at the 4-position to enhance electrophilicity, monitored via Hammett constants .
  • Morpholine substitution : Replace morpholine with piperazine to evaluate steric and electronic effects on crystallinity (e.g., melting point shifts >50°C) .

Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?

Methodological Answer:

  • Data collection : Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity. Use synchrotron sources if needed.
  • Handling disorder : Apply PART instructions in SHELXL to model disordered solvent or substituents .
  • Validation tools : Check R-factor convergence (target <0.05) and ADDSYM alerts in PLATON to detect missed symmetry .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental 1H^1H1H NMR chemical shifts?

Methodological Answer:

  • DFT calculations : Optimize the structure at the B3LYP/6-31G(d) level and compute NMR shifts using GIAO approximation. Compare with experimental data to identify conformational mismatches.
  • Solvent effects : Account for DMSO’s deshielding effect using PCM models.
  • Dynamic effects : Use MD simulations to assess rotamer populations influencing peak splitting .

Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours.
  • Analytical monitoring : Use HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to track degradation products.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.